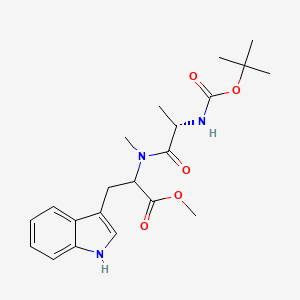
Boc-Ala-DL-N(Me)Trp-OMe
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ala-DL-N(Me)Trp-OMe: is a synthetic peptide derivative composed of tert-butyloxycarbonyl-protected alanine, N-methylated tryptophan, and a methyl ester group. This compound is commonly used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ala-DL-N(Me)Trp-OMe typically involves the following steps:
Protection of Amino Groups: The amino groups of alanine and tryptophan are protected using tert-butyloxycarbonyl (Boc) groups.
Methylation: The tryptophan residue is methylated using a methylating agent such as methyl iodide.
Esterification: The carboxyl group of the peptide is esterified using methanol and a catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Trifluoroacetic acid, dichloromethane, methanol.
Major Products:
Oxidation: Oxidized tryptophan derivatives.
Reduction: Reduced peptide derivatives.
Substitution: Deprotected amino acids and peptides.
Scientific Research Applications
Chemistry: Boc-Ala-DL-N(Me)Trp-OMe is widely used in peptide synthesis as a building block for creating more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and stability .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and peptide-receptor binding. It is also employed in the development of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the design and synthesis of peptide-based pharmaceuticals. It is particularly valuable in the development of drugs targeting specific proteins or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Boc-Ala-DL-N(Me)Trp-OMe involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s conformation and activity . The Boc-protected groups provide stability during synthesis and can be selectively removed to expose reactive sites for further functionalization .
Comparison with Similar Compounds
Boc-Ala-DL-Trp-OMe: Similar structure but without the N-methylation on the tryptophan residue.
Boc-Gly-DL-N(Me)Trp-OMe: Glycine replaces alanine in the peptide sequence.
Boc-Ala-DL-N(Me)Phe-OMe: Phenylalanine replaces tryptophan in the peptide sequence.
Uniqueness: Boc-Ala-DL-N(Me)Trp-OMe is unique due to the presence of the N-methylated tryptophan residue, which imparts distinct chemical and biological properties. The N-methylation enhances the compound’s stability and resistance to enzymatic degradation, making it a valuable tool in peptide research and drug development .
Properties
Molecular Formula |
C21H29N3O5 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C21H29N3O5/c1-13(23-20(27)29-21(2,3)4)18(25)24(5)17(19(26)28-6)11-14-12-22-16-10-8-7-9-15(14)16/h7-10,12-13,17,22H,11H2,1-6H3,(H,23,27)/t13-,17?/m0/s1 |
InChI Key |
ADZSHINCBBIPSR-CWQZNGJJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


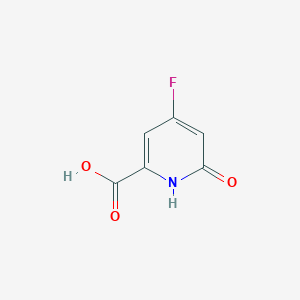
![(3R,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-4-methylene-1-cyclohexene-1-methanol](/img/structure/B13440593.png)
![(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-pyridin-3-yl-1,2,3,4,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B13440599.png)
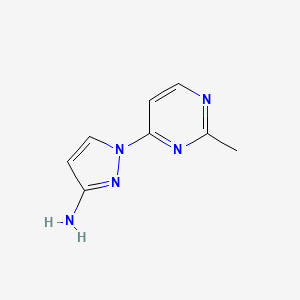
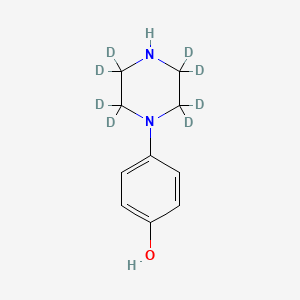
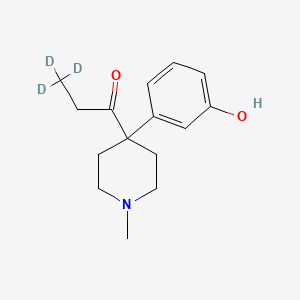
![8-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-9-ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B13440613.png)
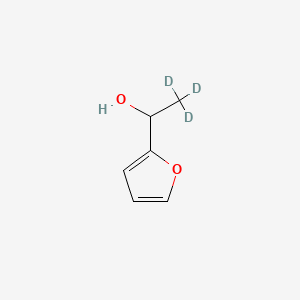
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2R,4aS,6aR,6aS,6bR,8aR,11S,12aR,14bS)-1,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-2H-picene-4a-carboxylate](/img/structure/B13440626.png)
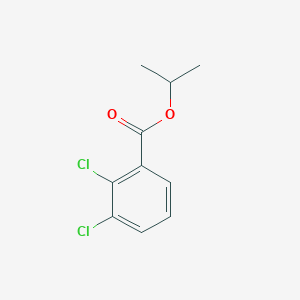
![sodium;(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13440643.png)
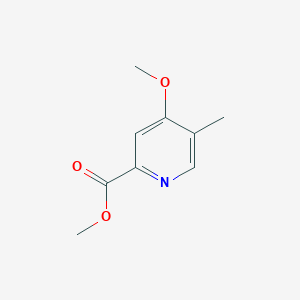
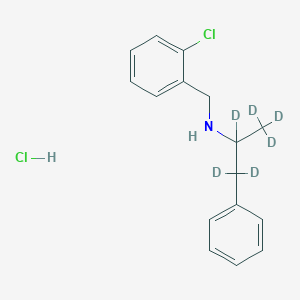
![1-Benzo[b]thien-4-yl-piperazine, d8](/img/structure/B13440662.png)
